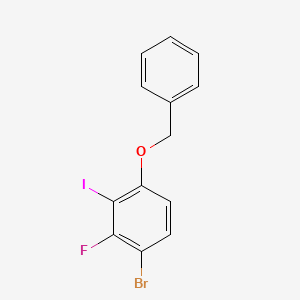
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a benzyloxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom, often using reagents like Selectfluor.
Iodination: The incorporation of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodine sources.
Benzyloxy Protection: The attachment of a benzyloxy group to the benzene ring, typically through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Heck or Sonogashira couplings, to form carbon-carbon bonds with various partners.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene exerts its effects depends on its specific application. In biochemical assays, the compound may interact with enzymes or proteins through its halogen atoms and benzyloxy group, affecting their activity or stability. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparaison Avec Des Composés Similaires
1-(Benzyloxy)-4-bromo-3-fluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:
1-(Benzyloxy)-4-chloro-3-fluoro-2-iodobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-bromo-3-chloro-2-iodobenzene: Contains both bromine and chlorine atoms.
1-(Benzyloxy)-4-bromo-3-fluoro-2-chlorobenzene: Contains bromine, fluorine, and chlorine atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and the benzyloxy group, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H9BrFIO |
|---|---|
Poids moléculaire |
407.02 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-3-iodo-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrFIO/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
PZZUCTYPGAWHFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















